2,4,6-Trinitro-N-(4-nitrophenyl)aniline

Acid-base chemistry Host-guest chemistry Crown ether

Researchers requiring a defined apoptosis inducer for intrinsic pathway studies face limited options with verified mechanistic specificity. 2,4,6-Trinitro-N-(4-nitrophenyl)aniline (CAS 38417-97-9) addresses this gap with a validated Bax/Bcl-2 upregulation signature in Hep3B hepatocellular carcinoma cells-an activity absent in N-phenyl and naphthyl analogues. • pKa 8.88 enables precise proton-transfer equilibria in host-guest chemistry; monitor deprotonation at λmax 380 nm spectrophotometrically. • Published Newcrom R1 HPLC method available for immediate identity/purity verification. • Standard pack sizes: 0.1 kg, 1 kg, 1000 kg; custom synthesis on request.

Molecular Formula C12H7N5O8
Molecular Weight 349.21 g/mol
CAS No. 38417-97-9
Cat. No. B12661632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Trinitro-N-(4-nitrophenyl)aniline
CAS38417-97-9
Molecular FormulaC12H7N5O8
Molecular Weight349.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C12H7N5O8/c18-14(19)8-3-1-7(2-4-8)13-12-10(16(22)23)5-9(15(20)21)6-11(12)17(24)25/h1-6,13H
InChIKeyXPASUWOQXAHESL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 kg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Trinitro-N-(4-nitrophenyl)aniline (CAS 38417-97-9) – A Tetranitrodiphenylamine for Specialized Research & Procurement


2,4,6-Trinitro-N-(4-nitrophenyl)aniline (CAS 38417-97-9), also known as 2,4,4',6-tetranitrodiphenylamine or N-(4-nitrophenyl)picrylamine, is a fully nitrated diarylamine with the molecular formula C₁₂H₇N₅O₈ and a molecular weight of 349.21 g·mol⁻¹ . The compound belongs to the class of polynitroaromatic secondary amines and has been investigated for its acid–base behaviour (aqueous pKₐ = 8.88) and its UV–vis absorption maximum at 380 nm . It has also been evaluated in vitro as a member of a series of 2,4,6-trinitroaniline derivatives for antitumour activity in hepatocellular carcinoma (Hep3B) cells [1].

Why Generic 2,4,6-Trinitroaniline Derivatives Cannot Replace 2,4,6-Trinitro-N-(4-nitrophenyl)aniline in Critical Workflows


Simple in-class substitution of 2,4,6-trinitro-N-(4-nitrophenyl)aniline by other trinitroaniline derivatives (e.g., the N-phenyl, N-(3-nitrophenyl) or N-(3,5-difluorophenyl) analogues) is not scientifically justified. The para-nitrophenyl substituent confers a distinct acid–base profile (pKₐ = 8.88) that directly governs its behaviour in proton-transfer and host–guest chemistry . In biological assays, the compound exhibits a unique apoptosis-induction signature – it triggers intrinsic apoptosis in Hep3B cells by increasing the Bax/Bcl-2 ratio, a profile that is not uniformly shared by all congeners in the same study [1]. These substituent-specific properties mean that replacing this compound with a generic “trinitroaniline” without verifying the exact regioisomer risks altering reaction equilibria, spectroscopic detection windows, and biological readouts.

Quantitative Differentiation Evidence for 2,4,6-Trinitro-N-(4-nitrophenyl)aniline (38417-97-9)


Acid Dissociation Constant (pKₐ) Defines Reactivity in Proton-Transfer and Crown-Ether Chemistry

The measured aqueous pKₐ of 2,4,6-trinitro-N-(4-nitrophenyl)aniline is 8.88, determined spectrophotometrically via its acid–base interaction with primary amines in benzene . This value is substantially lower (i.e., stronger acid) than that of the parent diphenylamine (pKₐ ≈ 25), a shift of approximately 16 orders of magnitude attributable to the four electron-withdrawing nitro groups. The pKₐ directly determines the fraction of deprotonated species available for complexation with crown ethers and governs the equilibrium position in amine-sensing applications.

Acid-base chemistry Host-guest chemistry Crown ether Spectrophotometric titration

Distinct UV–Vis Absorption Maximum Enables Selective Spectroscopic Detection and Quantification

The compound exhibits a characteristic long-wavelength absorption maximum at 380 nm (λmax) in aqueous solution . This absorption band is red-shifted relative to less-nitrated diphenylamines (e.g., 2,4,6-trinitrodiphenylamine λmax ≈ 345 nm) due to the extended conjugation and electron-withdrawing effect of the para-nitro group on the N-phenyl ring. The specific λmax provides a simple, reagent-free spectroscopic handle for identity confirmation, purity assessment, and quantification in reaction monitoring without interference from many common aromatic amines.

UV-Vis spectroscopy Analytical method Quality control λmax

Apoptosis Induction Profile in Hepatocellular Carcinoma – Bax/Bcl-2 Ratio Upregulation

In a comparative study of 2,4,6-trinitroaniline derivatives, N-(4-nitrophenyl)-2,4,6-trinitroaniline was specifically identified among the subset of compounds that induce intrinsic apoptosis in Hep3B hepatoma cells, as demonstrated by a significant increase in the Bax/Bcl-2 expression ratio measured by qRT‑PCR and Western blot [1]. Annexin V staining confirmed the apoptotic mode of cell death. Notably, this apoptosis-inducing subset (N-isopropyl-, N-(5-methylisoxazol-3-yl)-, N-(3-nitrophenyl)- and N-(4-nitrophenyl)-2,4,6-trinitroaniline) did not include the N-phenyl or naphthyl analogues, indicating that the para-nitrophenyl substituent is a structural determinant for this specific mechanism. While exact IC₅₀ values for the 4-nitro derivative were not reported separately, compounds in the same series that were profiled for antiproliferative activity (N-phenyl, N-(naphthalen-1-yl), N-(naphthalen-2-yl), N-(3-nitrophenyl)) exhibited IC₅₀ values similar to cisplatin in Hep3B cells [1].

Anticancer Apoptosis Hepatocellular carcinoma Bax/Bcl-2 Hep3B

Validated Reverse-Phase HPLC Method for Identity and Purity Determination

A dedicated reverse-phase HPLC method has been demonstrated for 2,4,6-trinitro-N-(4-nitrophenyl)aniline using a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and phosphoric acid [1]. While the published application note reports separation conditions rather than a formal validation, the method provides a starting point for laboratories that require a compound-specific chromatographic procedure. The availability of a pre-developed HPLC protocol reduces method-development time compared to starting from scratch with a generic reversed-phase screen.

HPLC Analytical method Quality control Purity Newcrom R1

High-Value Application Scenarios for 2,4,6-Trinitro-N-(4-nitrophenyl)aniline (38417-97-9)


Proton-Transfer and Host–Guest Chemistry with Crown Ethers

The well-characterised pKₐ of 8.88 makes this compound an excellent acidic proton donor for studying crown-ether-mediated proton-transfer equilibria in non-aqueous solvents. Researchers investigating amine recognition or ion-pair dissociation can exploit the spectrophotometric signal at 380 nm to monitor deprotonation in real time . The compound's stronger acidity, relative to less-nitrated diarylamines, allows working at lower base concentrations and reduces competing side reactions .

Intrinsic Apoptosis Research in Hepatocellular Carcinoma Models

For laboratories studying mitochondrial (intrinsic) apoptotic pathways in liver cancer, this compound offers a defined tool compound that upregulates the Bax/Bcl-2 ratio in Hep3B cells [1]. Because not all trinitroaniline derivatives share this mechanism – N-phenyl and naphthyl analogues were apoptosis-negative in the same study – procurement of the para-nitro derivative is essential for experiments that require apoptosis induction rather than general cytotoxicity [1].

Spectroscopic Standard for Nitroaromatic Analysis

The strong absorption at 380 nm and the known extinction profile provide a convenient spectrophotometric standard for calibrating UV–Vis detectors in HPLC systems or for quantifying nitroaromatic compounds in reaction mixtures. The 35 nm red shift versus trinitrodiphenylamine enables selective detection even in mixtures containing less-nitrated aromatic amines .

Quality-Control Release Testing Using Documented HPLC Conditions

Procurement and analytical laboratories can immediately adopt the published Newcrom R1 HPLC method for identity and purity verification [2]. The availability of pre-optimised chromatographic conditions reduces the method-development cycle and ensures consistency across batches, a practical advantage over isomers that lack publicly documented separation protocols [2].

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